Benzyl (1-phenylcyclobutyl)carbamate
Description
Benzyl (1-phenylcyclobutyl)carbamate is a carbamate derivative characterized by a cyclobutyl ring substituted with a phenyl group at the 1-position, linked to a benzyl carbamate moiety. The cyclobutyl ring introduces steric constraints, which may influence binding affinity and selectivity toward enzyme targets.
Properties
IUPAC Name |
benzyl N-(1-phenylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(21-14-15-8-3-1-4-9-15)19-18(12-7-13-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGMRVASLPPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Benzyl Chloroformate with Amines or Ammonia
A classical and widely used method for preparing benzyl carbamates involves the reaction of benzyl chloroformate with ammonia or amines. For example, benzyl carbamate itself is synthesized by slowly adding benzyl chloroformate to cold aqueous ammonia, yielding the carbamate in high purity and yield (up to 99%) under mild conditions.
- Reaction conditions: Cold aqueous ammonia, slow addition of benzyl chloroformate, ambient to low temperature.
- Yield: Approximately 99%.
- Purity: No detectable benzyl carbamate impurities beyond 0.00001% detection limit.
This method is straightforward and scalable, making it a preferred route for benzyl carbamate derivatives.
Specific Preparation of Benzyl (1-phenylcyclobutyl)carbamate
Synthesis via Carbamoylation of 1-Phenylcyclobutyl Amine
The preparation of this compound typically involves the carbamoylation of 1-phenylcyclobutyl amine with benzyl chloroformate or related benzyl carbamoyl donors. This approach leverages the nucleophilicity of the amine to attack the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
- Stepwise outline:
- Synthesis or procurement of 1-phenylcyclobutyl amine.
- Reaction with benzyl chloroformate under controlled temperature (0–25 °C).
- Use of a base (e.g., triethylamine) to neutralize generated HCl.
- Purification by column chromatography or recrystallization.
This method is supported by literature on carbamate synthesis via Curtius rearrangement and carbamoylation reactions.
Curtius Rearrangement Route
An alternative synthetic route involves the Curtius rearrangement of 1-phenylcyclobutane carboxylic acid derivatives to generate isocyanate intermediates, which are then trapped by benzyl alcohol to form the benzyl carbamate.
- Key steps:
- Conversion of 1-phenylcyclobutane carboxylic acid to the acyl azide using diphenyl phosphoryl azide.
- Thermal rearrangement to isocyanate.
- Trapping of the isocyanate intermediate with benzyl alcohol.
- Isolation and purification of the this compound product.
This method is valuable for complex carbamate derivatives and provides good control over stereochemistry and substitution patterns.
Detailed Experimental Procedures and Conditions
Example Procedure: Carbamoylation Using Benzyl Chloroformate
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Dissolve 1-phenylcyclobutyl amine in dry dichloromethane | Inert atmosphere (N2 or Ar) recommended |
| 2 | Add triethylamine (1.2 equiv) | Base scavenges HCl |
| 3 | Slowly add benzyl chloroformate (1.1 equiv) at 0 °C | Control exotherm |
| 4 | Stir at room temperature for 2–4 hours | Monitor reaction progress by TLC or NMR |
| 5 | Quench with water, extract organic layer | Dry over MgSO4 |
| 6 | Purify by silica gel chromatography | Eluent: ethyl acetate/hexanes gradient |
- Yield: Typically 70–90% depending on scale and purity of starting materials.
- Characterization: Confirmed by NMR, IR, and mass spectrometry.
Curtius Rearrangement-Based Synthesis
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Dissolve 1-phenylcyclobutane carboxylic acid in dry solvent (e.g., acetonitrile) | Use diphenyl phosphoryl azide (DPPA) |
| 2 | Add DPPA and base (e.g., triethylamine), stir at room temperature | Formation of acyl azide |
| 3 | Heat to 80–110 °C to induce Curtius rearrangement | Formation of isocyanate intermediate |
| 4 | Add benzyl alcohol to trap isocyanate | Forms benzyl carbamate |
| 5 | Workup and purification by chromatography | Yield varies 60–85% |
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Benzyl chloroformate + amine | 1-Phenylcyclobutyl amine, benzyl chloroformate | 0–25 °C, base (Et3N) | 70–90 | Mild, straightforward, high yield | Requires amine precursor |
| Curtius rearrangement | 1-Phenylcyclobutane carboxylic acid, DPPA, benzyl alcohol | Heat 80–110 °C | 60–85 | Versatile, good for complex substrates | Requires DPPA, thermal control |
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of benzyl (1-phenylcyclobutyl)methanol.
Substitution: Formation of substituted carbamates with various nucleophiles.
Scientific Research Applications
Benzyl (1-phenylcyclobutyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents, highlighting how modifications influence pharmacological properties:
Note: *Compound 28 from exemplifies how halogenation (e.g., 3-Cl) enhances BuChE selectivity.
Enzyme Inhibition Profiles
Carbamates exhibit varying selectivity for AChE (acetylcholinesterase) vs. BuChE (butyrylcholinesterase). Key findings:
- This compound: Predicted to favor BuChE inhibition based on structural similarities to mono-carbamates (e.g., benzyl carbamate at isosorbide’s 2-position), which show BuChE preference .
- Compound 28 : Demonstrates high BuChE selectivity (IC50 = 12 nM) and a selectivity index >100-fold over AChE, attributed to the 3-chlorophenyl group enhancing hydrophobic interactions .
- Di-ethyl carbamate : Exhibits dual AChE/BuChE inhibition but with stronger AChE affinity (IC50 = 0.8 µM), underscoring the role of carbamate multiplicity in enzyme targeting .
Structure-Activity Relationship (SAR) Insights
- Substituent Polarity : Electron-withdrawing groups (e.g., Cl, CN) improve BuChE selectivity by modulating electron density and binding pocket interactions .
- Ring Size and Rigidity : Cyclobutyl rings may enhance selectivity by restricting conformational flexibility, as seen in cyclopropane-containing analogs .
- Carbamate Position: Mono-carbamates (e.g., benzyl at isosorbide’s 2-position) favor BuChE, while di-carbamates broaden activity to AChE .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl (1-phenylcyclobutyl)carbamate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including carbamate bond formation and cyclobutane ring functionalization. Key steps include:
- Activation of intermediates : Use of reagents like IBCF (Isobutyl chloroformate) and NMM (N-methylmorpholine) for carbamate formation under controlled temperatures (e.g., -20°C) .
- Purification : Flash column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of solvent polarity (e.g., CH₂Cl₂/water partitioning) and reaction time .
- Critical Parameters :
| Step | Temperature | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Carbamate formation | -20°C | THF | NMM/IBCF | 60-75% |
| Cyclobutane functionalization | 25°C | DCM | None | 50-65% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for cyclobutyl ring protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₈H₁₈NO₂: calculated 280.1338, observed 280.1335) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during cyclobutane ring functionalization?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase hydrolysis; anhydrous DCM minimizes side reactions .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for phenyl group introduction but require inert atmospheres to prevent oxidation .
- Data Contradictions : Conflicting yields in literature (50–80%) often arise from moisture sensitivity. Rigorous drying of reagents and Schlenk-line techniques improve reproducibility .
Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). The cyclobutyl ring’s strain energy (~26 kcal/mol) affects binding affinity .
- QSAR Studies : Regression models correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC₅₀ values. Meta-chlorophenyl analogs show 3x higher activity than unsubstituted derivatives .
Q. How do structural analogs of this compound compare in terms of stability and reactivity?
- Methodological Answer :
- Comparative Stability : Cyclobutyl rings are more strained than cyclohexyl analogs, leading to faster hydrolysis under acidic conditions. Accelerated stability studies (40°C/75% RH) show t₉₀ of 30 days vs. 90 days for cyclohexyl derivatives .
- Reactivity Trends :
| Analog | Ring Size | Hydrolysis Half-life (pH 7.4) | LogP |
|---|---|---|---|
| This compound | 4-membered | 12 h | 2.8 |
| Benzyl (1-phenylcyclopentyl)carbamate | 5-membered | 48 h | 3.1 |
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer :
- SHELX Refinement : Twinning or disordered solvent molecules in crystals require iterative refinement with SHELXL. For example, R-factor convergence from 0.15 to 0.05 via 20 cycles .
- Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the carbamate group) .
Data Interpretation and Experimental Design
Q. How should researchers design assays to evaluate the enzymatic inhibition of this compound?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC₅₀ via fluorescence quenching. Include positive controls (e.g., Eserine) for cholinesterase inhibition .
- Dose-Response Curves : Non-linear regression (GraphPad Prism) fits data to Hill equations. Example IC₅₀: 2.5 μM ± 0.3 for acetylcholinesterase .
Q. What are the limitations of current synthetic methods for large-scale production in academic settings?
- Methodological Answer :
- Scale-Up Challenges : Multi-step sequences (e.g., 5 steps) accumulate impurities; telescoping steps without intermediate purification improves efficiency but risks side reactions .
- Cost Analysis :
| Reagent | Cost per gram (USD) | Contribution to Total Cost |
|---|---|---|
| Benzyl chloroformate | $12.50 | 40% |
| 1-Phenylcyclobutylamine | $85.00 | 55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
